3-Piperazin-1-YL-1,2-benzisoxazole
Overview
Description
3-Piperazin-1-YL-1,2-benzisoxazole is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Agents
A study by Naidu et al. (2016) explored the synthesis and evaluation of various 3-Piperazin-1-YL-1,2-benzisoxazole derivatives for anti-tubercular activity. These compounds showed varying degrees of efficacy against Mycobacterium tuberculosis, with some exhibiting moderate to very good activity. Additionally, these compounds were non-toxic against mouse macrophage cell lines, indicating their potential as safe anti-tubercular agents (Naidu et al., 2016).
Antimycobacterial Activity
A study by Naidu et al. (2014) synthesized a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues and evaluated them for in vitro anti-tubercular activity. Some compounds displayed moderate to very good activity against Mycobacterium tuberculosis, with a notable compound showing a selectivity index of >130, indicating its potential for further drug development (Naidu et al., 2014).
Antipsychotic Activity
Yevich et al. (1986) investigated a series of 1,2-benzisoxazol-3-yl)piperazine derivatives for their potential antipsychotic activity. One compound, BMY 13859-1, showed promising results in primary CNS tests and was active in blocking amphetamine-induced stereotyped behavior in dogs. This compound's affinity for serotonin receptors suggested a potential serotonergic component to its antipsychotic profile (Yevich et al., 1986).
Antidiabetic Agents
Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic compounds. Their study focused on a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines, leading to the identification of several compounds that significantly improved glucose tolerance without side effects or hypoglycemic effects (Le Bihan et al., 1999).
Bacterial Biofilm and MurB Inhibitors
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via piperazine. These compounds exhibited potent antibacterial efficacies and biofilm inhibition activities, with one compound showing excellent inhibitory activities against MurB enzyme, suggesting potential applications in combating bacterial resistance (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
The primary targets of 3-Piperazin-1-YL-1,2-benzisoxazole are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood, sleep, appetite, and other functions. The compound’s interaction with these receptors is believed to contribute to its antipsychotic properties .
Mode of Action
This compound acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by natural neurotransmitters. This blocking action can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain psychiatric disorders .
Biochemical Pathways
For example, it may affect the release of other neurotransmitters, alter neuronal firing rates, and impact various signaling pathways within the brain .
Pharmacokinetics
It is known that the compound complies with lipinski’s rule of five (ro5), which suggests it has favorable drug-like properties .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on a variety of factors, including the specific receptors it targets, the brain regions it affects, and individual patient characteristics. Its antagonistic action on dopamine and serotonin receptors is believed to help normalize neurotransmitter imbalances seen in certain psychiatric disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability. Additionally, individual patient factors, such as genetics, age, and overall health, can influence how the compound is metabolized and how effective it is .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 3-Piperazin-1-YL-1,2-benzisoxazole are also not fully known. It has been suggested that the compound may have a negative impact on bacterial function by irreversibly damaging the bacterial cell membrane, leading to leakage of cytoplasmic components .
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking .
Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NOC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530597 | |
Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-89-2 | |
Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.